REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)#[N:2].[F-].[Cs+].C[Si](C)(C)[C:15]1SC=[N:17][CH:16]=1>C1COCC1>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]([C:3]2[CH:10]=[CH:9][C:15]([C:16]#[N:17])=[CH:5][CH:4]=2)=[O:8])=[CH:5][CH:4]=1)#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C[Si](C1=CN=CS1)(C)C
|
Name
|
|
Quantity
|
0.56 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The solid material is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solvent is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C(=O)C2=CC=C(C=C2)C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |